molecular formula C13H21N3O B13244924 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide

2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide

Cat. No.: B13244924
M. Wt: 235.33 g/mol
InChI Key: XMVAHBOQEJEPLZ-UHFFFAOYSA-N
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Description

2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride (CAS 1423023-82-8) is a synthetic small molecule with potential application as an arginase inhibitor in immunological and oncological research. This compound features a hexanamide backbone structurally analogous to 2-(S)-amino-6-boronohexanoic acid (ABH), a known arginase inhibitor scaffold, but incorporates a pyridine-ethyl substituent that may enhance target binding and selectivity . Arginase enzymes (ARG-1 and ARG-2) are manganese-containing metalloenzymes that catalyze the hydrolysis of L-arginine to ornithine and urea, playing critical roles in the urea cycle and polyamine biosynthesis . In research settings, arginase inhibition is increasingly investigated as a strategy to modulate the immunosuppressive tumor microenvironment (TME), where arginase activity from myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) depletes local L-arginine pools, thereby suppressing T-cell function and enabling immune evasion . This compound is designed to chelate the binuclear manganese cluster in the arginase active site, potentially restoring T-cell mediated antitumor immunity. Research applications extend to cardiovascular, neurological, and inflammatory disease models where dysregulated arginase activity contributes to pathology, including vascular stiffness, hypertension, Alzheimer's disease progression, and metabolic syndrome . The hydrochloride salt form ensures improved stability and solubility for in vitro assay systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

2-amino-N-(1-pyridin-3-ylethyl)hexanamide

InChI

InChI=1S/C13H21N3O/c1-3-4-7-12(14)13(17)16-10(2)11-6-5-8-15-9-11/h5-6,8-10,12H,3-4,7,14H2,1-2H3,(H,16,17)

InChI Key

XMVAHBOQEJEPLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC(C)C1=CN=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthesis of N-Protected Amino Acid Precursors

A key step in the preparation is the synthesis of N-protected amino acid derivatives, which serve as intermediates for subsequent coupling. For example, N-protection of amino acids such as tert-leucine can be achieved using p-nitrophenyl chloroformate in dichloromethane at 0 °C, followed by reaction with the corresponding alcohol to form carbamates. The reaction mixture is then washed sequentially with 1 M HCl, water, and brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the protected amino acid intermediate.

Step Reagents & Conditions Outcome
N-protection p-Nitrophenyl chloroformate, DCM, 0 °C to RT, 16 h N-protected amino acid carbamate
Workup Wash with 1 M HCl, water, brine; dry MgSO4; concentrate Pure protected amino acid

Isocyanate Synthesis and Amide Coupling

The formation of the amide bond can be efficiently carried out via in situ generation of isocyanates from N-protected α-amino acids. The procedure involves:

  • Treating N-protected α-amino acid with isobutyl chloroformate and N-methylmorpholine in dry tetrahydrofuran (THF) at −20 °C to form a mixed anhydride.
  • Addition of sodium azide aqueous suspension to convert the intermediate to an azide.
  • Heating to 40 °C to rearrange the azide to an isocyanate.
  • Subsequent reaction of the isocyanate with the amine (e.g., the pyridin-3-yl ethyl amine derivative) at room temperature for 16 hours to form the amide bond.

The reaction progress is monitored by infrared spectroscopy, observing the disappearance of the azide band (~2136 cm⁻¹) and appearance of the isocyanate band (~2239 cm⁻¹).

Step Reagents & Conditions Monitoring Outcome
Mixed anhydride formation N-protected amino acid, isobutyl chloroformate, N-methylmorpholine, dry THF, −20 °C, 20 min N/A Mixed anhydride intermediate
Azide formation NaN₃ suspension in H₂O, −20 °C, 30 min IR (azide band) Azide intermediate
Isocyanate formation Stir at 40 °C under N₂, 1–2 h IR (isocyanate band) Isocyanate intermediate
Amide coupling Add amine, RT, 16 h N/A Target amide product

Direct Amide Bond Formation via Carbonyldiimidazole (CDI)

An alternative method involves activating the carboxylic acid derivative with carbonyldiimidazole (CDI) in dry dichloromethane (DCM) at room temperature, followed by reaction with the amine containing the pyridin-3-yl ethyl group. This method avoids hazardous azide intermediates and proceeds under mild conditions, typically yielding the amide in good purity after flash chromatography purification.

Step Reagents & Conditions Outcome
Activation Carboxylic acid derivative, CDI, dry DCM, RT, overnight Activated intermediate
Coupling Add amine, RT, overnight Amide product
Purification Flash column chromatography (AcOEt/petroleum ether) Pure amide compound

Preparation of Amino and Pyridin-3-yl Ethyl Amine Precursors

The pyridin-3-yl ethyl amine moiety can be prepared by reduction or amination of corresponding pyridine-substituted precursors. Common methods include:

  • Reductive amination of 3-pyridinecarboxaldehyde with ethylamine derivatives.
  • Nucleophilic substitution reactions on pyridine rings with ethylamine nucleophiles.

These intermediates are then used in the amide coupling step described above.

Representative Experimental Data and Yields

Compound Stage Yield (%) Physical State Key Characterization Data
N-Protected amino acid intermediate ~68% Solid Melting point 128–130 °C; IR, NMR spectra
Isocyanate intermediate Not isolated Yellow oil IR: disappearance of azide peak, appearance of isocyanate peak
Final amide product 60–80% Solid NMR, IR, HRMS consistent with target structure

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The pyridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

The applications of 2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide are primarily in scientific research, specifically in the development of Polo-like kinase 1 (Plk1) inhibitors for anticancer activity [2, 5].

Polo-like Kinase 1 (Plk1) Inhibition

  • Drug Discovery : 2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide is a heterocyclic scaffold that can be used to develop Plk1 inhibitors . Plk1 is a mitotic-specific target that is highly deregulated in various human cancers, making it a target for anticancer drug discovery .
  • Protein-Protein Interaction Inhibitors : The C-terminal polo-box domain (PBD) of Plk1 has emerged as a target for creating new protein–protein interaction inhibitors .
  • Screening Small Molecules : Small chemical libraries are screened for their ability to bind to the PBD of Plk1 . An ELISA-based Plk1 PBD inhibition assay is used to identify molecules that interact with Plk1 .

Derivatives and Analogues

  • Amide Groups : Introducing amide groups into the side chain of 2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide can lead to slight improvements in activity compared to the original compound .
  • Metabolic Stability : Modifications such as incorporating a CF3 group can block potential cytochrome P450 (CYP)-mediated metabolism of the side chain, which may improve metabolic stability .
  • Ether Side Chains : Incorporation of oxygen to give ether side chains can improve the activity of analogues relative to the original compound .

Availability

2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide is available for purchase from some suppliers, but may be discontinued by others . The hydrochloride form of the chemical is also available [4, 5].

FeatureDescription
Target Polo-like kinase 1 (Plk1)
Application Anticancer drug discovery
Mechanism of Action Plk1 inhibition
Related Chemical Libraries ~400 drug-like molecules in the Molecular Recognition Section, National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK), National Institutes of Health (NIH)
Assays ELISA-based Plk1 PBD inhibition assay, fluorescence polarization (FP) assays
Modification Introduction of amide groups, CF3 groups, or ether side chains can alter activity and metabolic stability
Related compounds Triazoloquinazolinone

Mechanism of Action

The mechanism of action of 2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide involves its interaction with specific molecular targets. The pyridine ring can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide, we compare it with structurally related hexanamide derivatives and pyridine-containing analogs.

Structural Analogs

(a) N-[2-(Phenylamino)phenyl]hexanamide (InChIKey: TUFXJSCTKUKINM-UHFFFAOYSA-N)
  • Structure : A hexanamide derivative with a diphenylamine substituent.
  • Properties: Limited data are available, but its extended aromatic system suggests stronger π-π stacking interactions compared to the pyridine-containing compound . No biological activity is reported in the evidence .
(b) (2S,4S,5S)-N-(3-Amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-...hexanamide (Compound 33 in Heterocycles, 2011)
  • Structure : A highly functionalized hexanamide with multiple stereocenters, methoxy groups, and a nitrobenzenesulfonyl moiety.
  • Synthesis : Prepared via condensation reactions involving triethylamine and 2-hydroxypyridine .
  • Key Differences: Unlike 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide, this compound includes a sulfonamide group and complex ether linkages, likely enhancing solubility and target specificity.

Functional Group Comparison

Compound Core Structure Key Functional Groups Potential Applications
2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide Hexanamide + pyridine Amino, pyridin-3-yl, ethylamide Enzyme inhibition, receptor modulation
N-[2-(Phenylamino)phenyl]hexanamide Hexanamide + diphenylamine Phenylamino, amide Material science (aromatic interactions)
Compound 33 (Heterocycles, 2011) Hexanamide + sulfonamide Sulfonamide, methoxy, hydroxy Drug discovery (enhanced bioavailability)

Physicochemical and Pharmacokinetic Trends

  • Steric Effects : The pyridin-3-yl ethyl group introduces steric hindrance, which could limit binding to flat active sites but enhance selectivity for pockets accommodating aromatic systems.
  • Synthetic Complexity : Compound 33’s multi-step synthesis involving triethylamine and 2-hydroxypyridine contrasts with the simpler structure of the target compound, suggesting differences in scalability and cost.

Research Findings and Gaps

  • Evidence Limitations: No peer-reviewed studies directly addressing 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide were identified in the provided sources. Comparisons rely on structural inference and data from related compounds.
  • Key Research Questions :
    • How does the pyridine moiety influence binding affinity compared to phenyl or sulfonamide groups?
    • What is the metabolic stability of this compound compared to analogs like Compound 33?

Biological Activity

2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, a pyridine ring, and a hexanamide moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The molecular formula of 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide is C_{12}H_{16}N_{2}O, with a molecular weight of approximately 235.33 g/mol. The presence of the pyridine ring is particularly noteworthy, as it enhances the compound's ability to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The amino and amide groups facilitate hydrogen bonding, crucial for drug-target interactions.
  • Enzyme Interaction : Compounds with similar structures often exhibit significant interactions with enzymes, suggesting potential roles in enzyme inhibition or modulation .
  • Receptor Modulation : The pyridine moiety may allow the compound to act as an inhibitor or modulator in specific biochemical pathways .

Biological Activities

Research indicates that 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide has several notable biological activities:

1. Antimicrobial Properties

Studies have investigated its potential antimicrobial effects, suggesting that it may inhibit the growth of various pathogens.

2. Anticancer Potential

Preliminary research highlights its potential as an anticancer agent. The compound's ability to interact with cancer-related targets may lead to the development of novel therapeutic strategies.

Case Studies and Research Findings

Recent investigations into the biological activity of 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide have yielded promising results:

StudyFocusFindings
Enzyme InteractionDemonstrated significant binding affinity to specific enzymes, indicating potential for drug development.
Antimicrobial ActivityShowed effectiveness against certain bacterial strains, warranting further exploration in infection treatment.
Anticancer ActivityIdentified as a candidate for further testing in cancer therapy due to its structural properties and interaction capabilities.

Synthesis and Derivatives

The synthesis of 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide typically involves methods that optimize yield and purity. Its derivatives can be explored for enhanced biological activities, making it a versatile candidate in drug development.

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